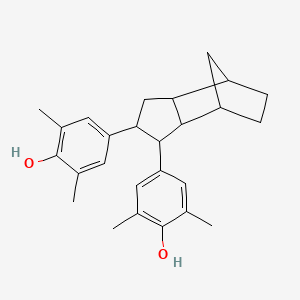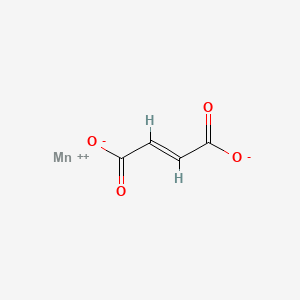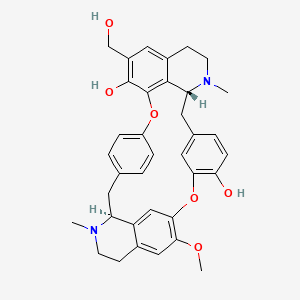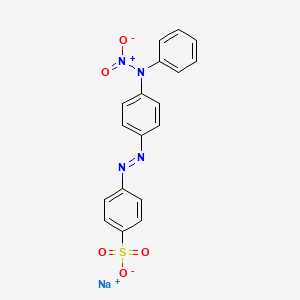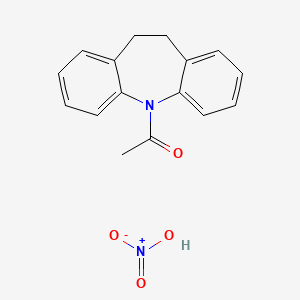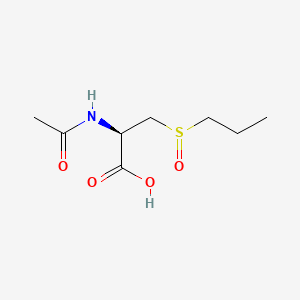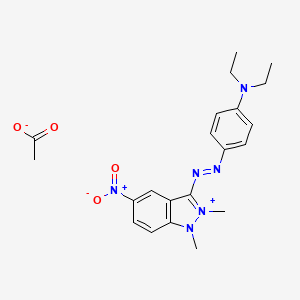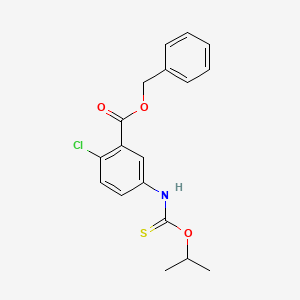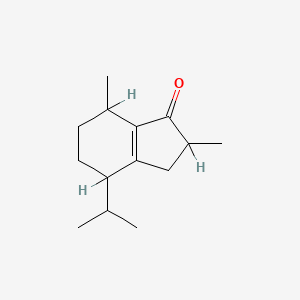
(3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-124-5, also known as glyoxylic acid, is an organic compound with the molecular formula C2H2O3. It is a colorless solid that is highly soluble in water. Glyoxylic acid is an important intermediate in various chemical reactions and is widely used in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyoxylic acid can be synthesized through several methods. One common method involves the oxidation of glyoxal using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of glyoxal to glyoxylic acid. Another method involves the hydrolysis of oxalic acid diethyl ester, which produces glyoxylic acid as a byproduct.
Industrial Production Methods
In industrial settings, glyoxylic acid is often produced by the ozonolysis of maleic acid. This process involves the reaction of maleic acid with ozone, followed by hydrolysis to yield glyoxylic acid. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glyoxylic acid undergoes various chemical reactions, including:
Oxidation: Glyoxylic acid can be oxidized to form oxalic acid.
Reduction: It can be reduced to glycolic acid.
Substitution: Glyoxylic acid can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can react with glyoxylic acid under mild conditions.
Major Products
Oxalic acid: Formed through oxidation.
Glycolic acid: Formed through reduction.
Derivatives: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Glyoxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Glyoxylic acid is involved in metabolic pathways, such as the glyoxylate cycle.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: Glyoxylic acid is used in the production of agrochemicals, cosmetics, and fragrances.
Mécanisme D'action
Glyoxylic acid exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes involved in metabolic pathways, such as glyoxylate reductase.
Pathways Involved: Glyoxylic acid is a key intermediate in the glyoxylate cycle, which is essential for the metabolism of certain organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalic acid: Similar in structure but differs in oxidation state.
Glycolic acid: Similar in structure but differs in functional groups.
Formic acid: Similar in molecular size but differs in chemical properties.
Uniqueness
Glyoxylic acid is unique due to its dual functionality as both an aldehyde and a carboxylic acid. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
93777-92-5 |
|---|---|
Formule moléculaire |
C11H24O4Si |
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
2-methoxyethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C11H24O4Si/c1-12-6-7-15-16(2,3)8-4-5-13-9-11-10-14-11/h11H,4-10H2,1-3H3 |
Clé InChI |
LNRZNEMBUREBON-UHFFFAOYSA-N |
SMILES canonique |
COCCO[Si](C)(C)CCCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
